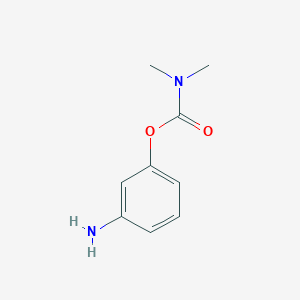

3-Aminophenyl dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEQZFMJKLCAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173753 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-04-0 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminophenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Aminophenyl dimethylcarbamate, a valuable chemical intermediate. The information presented herein is intended to support research, development, and manufacturing activities by offering detailed experimental protocols, quantitative data, and a clear visualization of the synthesis process.

Core Synthesis Pathway: A Two-Step Approach

The most commonly documented and reliable method for the synthesis of this compound is a two-step process commencing with 3-nitrophenol. This pathway involves the initial formation of a carbamate ester followed by the reduction of a nitro functional group to the desired amine.

Step 1: Carbamoylation of 3-Nitrophenol

The first step in this synthesis is the reaction of 3-nitrophenol with N,N-dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Reduction of 3-Nitrophenyl dimethylcarbamate

The subsequent step involves the reduction of the nitro group on the 3-nitrophenyl dimethylcarbamate intermediate to an amine. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) as the reducing agent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound.

| Parameter | Value | Reference |

| Overall Yield | 55% | [1] |

| Starting Material (Step 1) | 3-Nitrophenol | [1] |

| Reagent (Step 1) | N,N-Dimethylcarbamoyl chloride | [1] |

| Base (Step 1) | Triethylamine, Pyridine | [1] |

| Starting Material (Step 2) | 3-Nitrophenyl dimethylcarbamate | [1] |

| Reducing Agent (Step 2) | Stannous chloride (SnCl₂) | [1] |

| Final Product | This compound | [1] |

Experimental Protocols

The following are detailed experimental protocols for the two key reactions in the synthesis of this compound, based on reported procedures.[1]

Protocol 1: Synthesis of 3-Nitrophenyl dimethylcarbamate

Materials:

-

3-Nitrophenol

-

N,N-Dimethylcarbamoyl chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Argon or Nitrogen (inert gas)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-nitrophenol (1.39 g, 10 mmol) in dichloromethane (30 mL) under an argon atmosphere, add triethylamine (2.1 mL, 15 mmol) and 4-dimethylaminopyridine (122 mg, 1 mmol).

-

To this stirred solution, add N,N-dimethylcarbamyl chloride (1.344 g, 12.5 mmol) at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A separate, similar procedure suggests a reaction time of up to 3 days.[1]

-

Upon completion of the reaction, the mixture can be subjected to a standard aqueous workup and purification by chromatography to yield 3-nitrophenyl dimethylcarbamate.

Protocol 2: Synthesis of this compound

Materials:

-

3-Nitrophenyl dimethylcarbamate (crude from Protocol 1)

-

Stannous chloride (SnCl₂)

-

Ethyl acetate

-

Absolute ethanol

-

0.5 M Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

A mixture of the crude 3-nitrophenyl dimethylcarbamate (0.42 g), stannous chloride (1.72 g), ethyl acetate (10 ml), and absolute ethanol (10 ml) is prepared.

-

The reaction mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 5 hours.

-

After the reaction is complete, 50 ml of ethyl acetate is added to the mixture.

-

The organic layer is washed once with 0.5 M sodium hydroxide solution and then twice with a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound, as a yellow solid.[1]

Visualizations

Synthesis Pathway of this compound

Caption: Two-step synthesis of this compound.

Experimental Workflow for the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminophenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate is a chemical compound of interest in pharmaceutical research and development, often as an intermediate or a reference compound. Its structure, featuring both an aromatic amine and a carbamate functional group, imparts specific physicochemical characteristics that are crucial for its handling, analysis, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow visualizations to support laboratory and research applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are fundamental for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | (3-aminophenyl) N,N-dimethylcarbamate | [1] |

| CAS Number | 19962-04-0 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Tan to yellow solid | [2] |

| Melting Point | 83-85 °C | [3] |

| Boiling Point | 313 °C at 760 mmHg (Predicted) |

Table 2: Solubility and Partitioning Characteristics

| Property | Value/Description | Source |

| LogP (Computed) | 0.9 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol. Recrystallized from toluene. | [3][4] |

| pKa (Estimated) | The pKa of the aromatic amino group is estimated to be around 4.4, based on the experimental pKa of 3-aminophenol (4.37).[5][6] The carbamate group is not expected to be significantly ionizable under typical physiological conditions. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-aminophenol with a dimethylcarbamoylating agent.[3]

Materials:

-

3-Aminophenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

4-Nitrophenyl-N,N-dimethylcarbamate

-

1% Sodium hydroxide solution

-

Methylene chloride (MDC)

-

Anhydrous sodium sulfate

-

Toluene

Procedure:

-

To a dry four-necked round-bottomed flask, add dimethyl sulfoxide (DMSO), 3-aminophenol, and sodium hydroxide (NaOH).

-

Heat the reaction mixture to 75-80 °C and maintain this temperature for 4 hours.

-

Add 4-nitrophenyl-N,N-dimethylcarbamate and additional DMSO in batches at the same temperature.

-

Increase the reaction temperature to 110-120 °C and continue the reaction for 2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a 1% sodium hydroxide solution.

-

Perform an extraction with methylene chloride (MDC).

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from toluene to yield pure this compound.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this compound. The following is a proposed method based on common practices for analyzing aromatic amines and carbamates.[7]

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a working concentration of approximately 50 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a standard approach for the experimental determination of LogP.[8]

Procedure:

-

Prepare a stock solution of the compound in n-octanol.

-

Mix the stock solution with an equal volume of water (or a suitable buffer) in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases (n-octanol and aqueous) to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for purity determination by HPLC.

References

- 1. This compound | C9H12N2O2 | CID 29877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-AMINOPHENYL N,N-DIMETHYLCARBAMATE, 97 | 19962-04-0 [chemicalbook.com]

- 4. 16088-19-0 CAS MSDS (3-dimethylaminophenyl dimethylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

The Inferred Mechanism of Action of 3-Aminophenyl Dimethylcarbamate: A Technical Guide for Researchers

Executive Summary

3-Aminophenyl dimethylcarbamate belongs to the carbamate class of organic compounds, a group well-recognized for its biological activities, most notably as cholinesterase inhibitors.[1] Structurally, it is an ester of dimethylcarbamic acid and 3-aminophenol. While direct studies on this specific molecule are scarce, its chemical architecture strongly suggests a primary mechanism of action centered on the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This guide will delineate this inferred mechanism, discuss the potential structure-activity relationships, and outline the experimental protocols that would be necessary to validate these hypotheses. The compound is also identified as a known impurity in the synthesis of Neostigmine, a prominent cholinesterase inhibitor, further contextualizing its potential biological activity.[][3][4][5]

Inferred Mechanism of Action: Cholinesterase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of cholinesterases, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of these enzymes.[7][8]

The process involves the carbamylation of a critical serine residue within the active site of the cholinesterase enzyme.[9][10] This covalent modification renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission.[1][6]

The inhibition process can be broken down into two main steps:

-

Formation of a Michaelis Complex: The inhibitor first binds non-covalently to the active site of the enzyme.

-

Carbamylation of the Active Site: The carbamate moiety is then transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme intermediate. This reaction is analogous to the acetylation of the enzyme by its natural substrate, acetylcholine.[10]

-

Decarbamylation: The carbamylated enzyme is then hydrolyzed to regenerate the active enzyme. However, this decarbamylation step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a prolonged inhibition of the enzyme.[10]

The general signaling pathway of cholinergic neurotransmission and its modulation by a carbamate inhibitor is depicted below.

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.

The specific chemical interaction at the active site of acetylcholinesterase is illustrated in the following diagram.

Caption: The carbamylation and slow reactivation of the AChE active site by a carbamate inhibitor.

Structure-Activity Relationship (SAR)

The biological activity of phenyl carbamates as cholinesterase inhibitors is influenced by the nature and position of substituents on the phenyl ring.[11][12]

-

The Carbamate Moiety: The dimethylcarbamate group is the key pharmacophore responsible for the carbamylation of the serine residue in the cholinesterase active site.[1]

-

The Phenyl Ring: The phenyl ring serves as a scaffold that positions the carbamate group for optimal interaction with the enzyme's active site.

-

The 3-Amino Group: The presence and position of the amino group on the phenyl ring are expected to significantly modulate the inhibitory activity. The "3-position" is of particular interest as it corresponds to the meta position, which is also seen in the structure of Neostigmine. This amino group could potentially:

-

Influence the electronic properties of the phenyl ring, thereby affecting the reactivity of the carbamate ester.

-

Form hydrogen bonds with amino acid residues in the active site gorge of the enzyme, enhancing binding affinity.

-

Alter the pharmacokinetic properties of the molecule, such as its solubility and ability to cross biological membranes.

-

Further research would be required to elucidate the precise contribution of the 3-amino group to the molecule's activity and selectivity for AChE versus BChE.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table is presented as a template for how such data would be structured. The values are purely hypothetical and are intended to illustrate the types of quantitative metrics used to characterize cholinesterase inhibitors.

| Parameter | Description | Hypothetical Value |

| IC50 (AChE) | The half maximal inhibitory concentration for acetylcholinesterase. | e.g., 50 nM |

| IC50 (BChE) | The half maximal inhibitory concentration for butyrylcholinesterase. | e.g., 200 nM |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor. | e.g., 25 nM |

| kon | The association rate constant for inhibitor binding. | e.g., 1 x 107 M-1min-1 |

| koff | The dissociation rate constant for the inhibitor-enzyme complex. | e.g., 0.02 min-1 |

| Selectivity Index | The ratio of IC50 (BChE) / IC50 (AChE). | e.g., 4 |

Recommended Experimental Protocols

To validate the inferred mechanism of action and to quantify the inhibitory potency of this compound, a series of standard enzymatic and cellular assays would be required.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring cholinesterase activity and inhibition.[13][14]

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Workflow:

Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

Cellular Assays

To assess the effect of this compound in a more biologically relevant context, cellular assays using neuronal cell lines (e.g., SH-SY5Y) would be valuable. These assays could measure downstream effects of cholinesterase inhibition, such as changes in intracellular calcium levels or neurite outgrowth.

In Vivo Studies

Should in vitro and cellular assays indicate significant activity, in vivo studies in animal models could be conducted to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that its primary mechanism of action is the inhibition of cholinesterases through carbamylation of the active site serine. Its structural relationship to Neostigmine further supports this hypothesis. The presence of the 3-amino group on the phenyl ring is likely to be a key determinant of its inhibitory potency and selectivity. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this inferred mechanism and the comprehensive characterization of this compound's biological activity. Such studies would be crucial for determining its potential as a research tool or a therapeutic agent.

References

- 1. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple Colorimetric Method for Cholinesterase-inhibitor Screening in Gastric Content by Using Phytoesterase Enzyme from Kidney Bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Genesis of 3-Aminophenyl Dimethylcarbamate: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate, a molecule of interest in medicinal chemistry, holds a history rooted in the exploration of carbamate derivatives as pharmacologically active agents. This technical guide delves into the core of its early research and discovery, providing a comprehensive overview of its initial synthesis, characterization, and the scientific context of its emergence. By presenting detailed experimental protocols and quantitative data from foundational studies, this document aims to equip researchers with a thorough understanding of this compound's origins.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below, providing a baseline for its chemical identity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 180.21 g/mol | --INVALID-LINK-- |

| CAS Number | 19962-04-0 | --INVALID-LINK-- |

| Melting Point | 80-86 °C | (Cited from FR 1498834) |

| Boiling Point | 313 °C at 760 mmHg | --INVALID-LINK-- |

Early Synthesis and Discovery

The initial synthesis of this compound is documented in French patent FR1498834, filed by the "Societe d'Etudes de Recherches et d'Applications Scientifiques et Medicales". This early work laid the foundation for subsequent investigations into its properties and potential applications. The primary route of synthesis involved the reaction of 3-aminophenol with a dimethylcarbamoyl donor.

Experimental Protocol: Synthesis of this compound (Adapted from Modern Interpretations of Early Methods)

A prevalent modern method, likely reflecting the principles of earlier syntheses, involves the following steps:

-

Reaction Setup: To a solution of 3-aminophenol in a suitable aprotic solvent (e.g., Dimethylformamide - DMF), an appropriate base is added to facilitate the deprotonation of the phenolic hydroxyl group.

-

Carbamoylation: A dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride, is then introduced to the reaction mixture. The reaction proceeds via nucleophilic attack of the phenoxide ion on the carbonyl carbon of the carbamoyl chloride.

-

Work-up and Purification: Following the completion of the reaction, an aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene), to yield pure this compound.

Early Research Context: Cholinesterase Inhibition

The development of aminophenyl carbamates, including the 3-amino isomer, occurred within the broader scientific pursuit of cholinesterase inhibitors. Cholinesterases are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can lead to increased levels of acetylcholine in the nervous system, a mechanism of action for various therapeutic agents and insecticides.

Early research in this area focused on understanding the structure-activity relationships of carbamates and their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The position of the amino group on the phenyl ring, as well as the nature of the substituents on the carbamate nitrogen, were critical factors influencing the inhibitory potency and selectivity of these compounds.

Conclusion

The early research and discovery of this compound are intrinsically linked to the broader exploration of carbamate chemistry and its application in pharmacology, particularly in the field of cholinesterase inhibitors. While the seminal work is encapsulated in patent literature, the fundamental synthesis and the scientific rationale for its creation can be understood within the context of the structure-activity relationship studies of that era. This guide provides a foundational understanding for contemporary researchers, bridging the gap between historical discovery and modern-day applications in drug development and chemical research.

Spectroscopic Profile of 3-Aminophenyl dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminophenyl dimethylcarbamate, a compound of interest in pharmaceutical research and development. This document compiles available experimental and predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for compound characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Data Source |

| 7.07 | t | 7.5 | Phenyl H | Experimental |

| 6.57 | d | 9.0 | Phenyl H | Experimental |

| 6.44 | s | - | Phenyl H | Experimental |

| 6.39 | d | 9.0 | Phenyl H | Experimental |

| 3.10 | s | - | NCH₃ rotamer | Experimental |

| 2.99 | s | - | NCH₃ rotamer | Experimental |

Solvent: MeOD-d₄, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Data Source |

| 155.0 | C=O (Carbamate) | Predicted |

| 151.9 | C-O (Aromatic) | Predicted |

| 147.5 | C-N (Aromatic) | Predicted |

| 129.8 | C-H (Aromatic) | Predicted |

| 110.3 | C-H (Aromatic) | Predicted |

| 109.1 | C-H (Aromatic) | Predicted |

| 105.8 | C-H (Aromatic) | Predicted |

| 36.6 | N(CH₃)₂ | Predicted |

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Data Source |

| 3400-3300 | N-H stretch (amine) | Predicted |

| 3100-3000 | C-H stretch (aromatic) | Predicted |

| 2950-2850 | C-H stretch (aliphatic) | Predicted |

| 1710-1680 | C=O stretch (carbamate) | Predicted |

| 1620-1580 | N-H bend (amine) | Predicted |

| 1600, 1475 | C=C stretch (aromatic) | Predicted |

| 1250-1200 | C-O stretch (ester) | Predicted |

| 1200-1150 | C-N stretch (amine) | Predicted |

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 4: Mass Spectrometry Data

| m/z | Ion | Method | Data Source |

| 181.05 | [M+1]⁺ | ESI-MS | Experimental[1] |

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of this compound, based on methodologies reported in the literature.[1]

Synthesis of this compound

This compound can be synthesized from 3-nitrophenyl dimethylcarbamate. The nitro group is reduced to an amine, yielding the final product. The reaction progress is typically monitored by thin-layer chromatography (TLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, such as methanol-d₄ (MeOD-d₄). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the protonated molecule.[1]

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis of the compound.

References

Toxicological Profile of 3-Aminophenyl dimethylcarbamate: An In-depth Technical Guide

Chemical and Physical Properties

3-Aminophenyl dimethylcarbamate is a carbamate ester. Its fundamental properties are summarized in the table below.[1]

| Property | Value |

| IUPAC Name | (3-aminophenyl) N,N-dimethylcarbamate |

| Synonyms | 3-aminophenyl N,N-dimethylcarbamate, Neostigmine Impurity 4 |

| CAS Number | 19962-04-0 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

Anticipated Mechanism of Action: Cholinesterase Inhibition

Carbamates are a well-established class of compounds known to act as cholinesterase inhibitors.[2] This inhibition is the primary mechanism of their biological and toxicological effects. The process involves the carbamylation of the serine hydroxyl group in the active site of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system. While this inhibition is reversible, the decarbamylation rate is significantly slower than the deacetylation of the natural substrate, leading to a prolonged duration of action.

Inferred Toxicological Profile from Structural Analogs

Due to the absence of direct toxicological data for this compound, information from structurally related compounds is crucial for a preliminary hazard assessment.

Acute Toxicity

The acute toxicity of carbamates can be significant, primarily due to their effects on the nervous system. While no specific LD50 values are available for this compound, hazard classifications for the structurally similar compound 3-(Dimethylamino)phenol (CAS No. 99-07-0) provide an indication of potential acute effects.

Table 1: Hazard Classifications for 3-(Dimethylamino)phenol [3][4][5]

| Hazard Statement | Classification |

| Harmful if swallowed | Acute oral toxicity, Category 4 |

| Harmful in contact with skin | Acute dermal toxicity, Category 4 |

| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 |

| Harmful if inhaled | Acute Inhalation Toxicity, Category 4 |

| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 |

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound is unknown. However, some carbamate esters have been investigated for these endpoints. For instance, neostigmine, for which the target compound is an impurity, has been evaluated for genotoxicity. FDA reviews indicate that neostigmine methylsulfate was not mutagenic or clastogenic in a battery of tests, including an in vitro chromosome aberration assay in human peripheral blood lymphocytes and an in vivo rat bone marrow micronucleus assay.[2] It is important to note that the genotoxic potential of an impurity may differ from that of the parent compound.

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound are available. For neostigmine, a pre- and postnatal development study in rats showed no adverse effects on various developmental parameters at doses up to 8.1 mcg/kg/day.[2] General methodologies for assessing developmental and reproductive toxicity (DART) involve treating animals during different life stages and evaluating outcomes such as fertility, embryonic and fetal development, and postnatal development.[6][7]

Representative Experimental Protocols

The following sections describe standard methodologies for key toxicological assessments that would be relevant for this compound.

Acute Oral Toxicity (LD50) Determination

A common method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described in OECD Test Guideline 425.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Animal Model: Typically, female rats from a standard strain are used.

-

Dosage: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Endpoint: The dosing continues until a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.

In Vitro Mammalian Chromosomal Aberration Test

This test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells, as outlined in OECD Test Guideline 473.

Objective: To assess the clastogenic potential of a test substance.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

-

Exposure: Cultures are treated with the test substance at various concentrations, with and without metabolic activation (e.g., S9 mix).

-

Harvest: After a suitable treatment period, cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

Slide Preparation: Cells are harvested, subjected to hypotonic treatment, fixed, and spread onto microscope slides.

-

Analysis: Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

Conclusion

The toxicological profile of this compound remains largely uncharacterized through direct experimental studies. Based on its chemical structure as a carbamate, the primary mechanism of toxicity is anticipated to be the inhibition of acetylcholinesterase, leading to potential neurotoxic effects. Data from the structurally related compound 3-(Dimethylamino)phenol suggest that this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation. The genotoxic and carcinogenic potential is unknown, although the parent drug, neostigmine, has not shown genotoxic activity in several assays.

Given the significant data gaps, it is imperative that any handling of this compound be conducted with appropriate personal protective equipment and engineering controls. For a definitive risk assessment, empirical toxicological studies, including acute toxicity, genotoxicity, and repeated dose toxicity, are required.

References

- 1. This compound | C9H12N2O2 | CID 29877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Dimethylaminophenol, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. fishersci.com [fishersci.com]

- 6. veeprho.com [veeprho.com]

- 7. PubChemLite - 1-(3-aminophenyl)-2,2-dimethylpropan-1-one (C11H15NO) [pubchemlite.lcsb.uni.lu]

Mechanism of Action: Reversible Cholinesterase Inhibition

An In-depth Technical Guide to N-Methyl Carbamates

N-methyl carbamates are a significant class of organic compounds derived from carbamic acid, characterized by the presence of a methylamino group attached to a carbonyl group, which is in turn linked to an oxygen atom. This structural motif imparts a wide range of biological activities, establishing their prominence in both agriculture as pesticides and in medicine as therapeutic agents. Their primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of nerve impulse transmission. This guide provides a comprehensive overview of the synthesis, mechanism of action, applications, toxicology, and analytical methodologies related to N-methyl carbamates, tailored for researchers, scientists, and professionals in drug development.

The primary biological target of N-methyl carbamates is acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses. N-methyl carbamates mimic the structure of acetylcholine and bind to the active site of AChE.

The carbamate moiety is then transferred to a serine residue in the enzyme's active site, forming a carbamoylated enzyme complex. Unlike the irreversible phosphorylation caused by organophosphates, this carbamoylation is reversible.[1][2][3] The hydrolysis of the carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme formed with acetylcholine, but much faster than the dealkylation of a phosphorylated enzyme.[3] This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in excessive stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[1][2][4] The clinical effects of this overstimulation manifest as a cholinergic crisis. The reversibility of this binding means that the duration of toxic effects is generally less than 24 hours.[1]

Caption: Mechanism of N-methyl carbamate action at a cholinergic synapse.

Applications of N-Methyl Carbamates

The dual nature of N-methyl carbamates as both highly effective pesticides and valuable therapeutic agents stems from their ability to inhibit cholinesterase.

Agricultural Use as Insecticides

N-methyl carbamates are widely used as broad-spectrum insecticides in agriculture to protect crops from various pests.[5][6] Common examples include carbaryl, carbofuran, and methomyl.[1][5][6] Their effectiveness is due to the potent inhibition of insect acetylcholinesterase. A key advantage of many carbamate insecticides is their relatively lower environmental persistence compared to older classes of pesticides like organochlorines, as they are more readily degraded.[3] However, due to their high acute toxicity to vertebrates, including humans, many N-methyl carbamate pesticides are classified as Restricted Use Pesticides (RUPs), meaning they can only be handled by certified applicators.[5]

Pharmaceutical Applications

The ability of N-methyl carbamates to inhibit AChE is harnessed therapeutically, particularly in the management of Alzheimer's disease (AD).[7] In AD, there is a deficit of cholinergic neurotransmission in the brain. N-methyl carbamates that can cross the blood-brain barrier increase the levels of acetylcholine, helping to alleviate cognitive symptoms.[7][8]

-

Rivastigmine: A prominent example of a carbamate drug used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[7][9]

-

Physostigmine: A naturally occurring carbamate that was one of the first cholinesterase inhibitors studied, though its use is limited by a short half-life and poor side-effect profile.[9]

Research is ongoing to develop novel carbamate derivatives with improved selectivity for butyrylcholinesterase (BChE), another enzyme that hydrolyzes acetylcholine and is implicated in later stages of AD.[9][10] Other research focuses on creating multifunctional agents that combine cholinesterase inhibition with other properties, such as anti-neuroinflammatory or antioxidant effects, to address the complex pathology of AD.[7][10][11]

Caption: Role of N-methyl carbamate drugs in Alzheimer's disease therapy.

Synthesis and Chemical Properties

The carbamate functional group is generally stable but can be tailored through chemical modification to control properties like stability, lipophilicity, and reactivity.[12][13]

Synthetic Methodologies

Several methods exist for the synthesis of N-methyl carbamates.[13][14]

-

Isocyanate Method: The most traditional route involves the reaction of methyl isocyanate (MIC) with an alcohol or a phenol.[15] This method is highly efficient but poses significant safety risks due to the extreme toxicity of MIC.[15]

-

Phosgene-Free Routes: To avoid the hazards of MIC, safer, "phosgene-free" methods have been developed. One common approach involves reacting an alcohol or phenol with diphenyl carbonate to form a phenyl carbonate intermediate, which is then reacted with methylamine.[15] Another method is the alcoholysis of substituted ureas, such as 1,3-dimethylurea, with an alcohol like methanol in the presence of a catalyst.[16]

Chemical Stability and Hydrolysis

The stability of the carbamate bond is a critical factor in its biological activity and function as a prodrug.[12][13][14] Carbamates are generally more stable than esters but more susceptible to hydrolysis than amides. Hydrolysis, which can occur under basic physiological conditions, cleaves the carbamate into an alcohol, carbon dioxide, and the corresponding amine.[12] The rate of this hydrolysis determines the duration of action for carbamate drugs and the persistence of carbamate pesticides.[12]

Pharmacokinetics and Toxicology

Absorption, Distribution, Metabolism, and Excretion (ADME)

N-methyl carbamates can be absorbed into the body through ingestion, inhalation, and dermal contact.[1][2] Their lipophilicity influences their distribution; more lipophilic compounds can penetrate the central nervous system.[2] Metabolism primarily occurs in the liver through enzymatic hydrolysis, and the resulting degradation products are excreted by the kidneys.[2]

Toxicology and Safety

The acute toxicity of N-methyl carbamates is a direct extension of their mechanism of action—cholinesterase inhibition.[1][4][5]

-

Symptoms of Poisoning: Exposure can lead to a cholinergic crisis, with symptoms categorized by their action on muscarinic and nicotinic receptors. Muscarinic effects include the "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Diarrhea, GI distress, Emesis) as well as bronchospasm, bronchorrhea, and bradycardia (the "killer B's").[17] Nicotinic effects include muscle twitching, weakness, and paralysis.[2][17] Central nervous system effects can range from confusion and dizziness to seizures and coma.[2]

-

Treatment: The primary antidote for carbamate poisoning is atropine, a muscarinic receptor antagonist, which is administered to counteract the effects of acetylcholine accumulation.[2][18] Pralidoxime (2-PAM), an oxime used to reactivate phosphorylated AChE in organophosphate poisoning, is generally not recommended for pure carbamate toxicity as the carbamate-enzyme bond reverses spontaneously.[17]

-

Genotoxicity: While N-methyl carbamates themselves are not typically mutagenic, their N-nitroso derivatives, which can be formed in the environment or in vivo, have shown significant mutagenic and cytotoxic potential.[19]

Quantitative Data

The biological activity of N-methyl carbamates is quantified through various metrics, including toxicity values (LD₅₀) for pesticides and inhibitory concentrations (IC₅₀) for pharmaceuticals.

Table 1: Acute Oral Toxicity of Common N-methyl Carbamate Insecticides in Rats

| Compound | Oral LD₅₀ (mg/kg) in Rats | Reference |

| Carbaryl | 500-800 | [6] |

| Carbofuran | 5 | [2] |

| Methomyl | 17-24 | Not explicitly found, but categorized as highly toxic[5] |

| Aldicarb | ~1 | Not explicitly found, but known to be extremely toxic[1] |

| Propoxur | 90-128 | Not explicitly found |

Table 2: Cholinesterase Inhibitory Activity of Selected Carbamates

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Rivastigmine | Human AChE | ~4-8 | Not explicitly found, but is a known inhibitor[9][20] |

| Rivastigmine | Human BChE | ~0.4-1 | Not explicitly found, but is a known inhibitor[9][20] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [20] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [20] |

| Compound D40 | Human BChE | 0.59 | [10] |

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy and safety of N-methyl carbamates.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the rate of cholinesterase activity and assess the inhibitory potential of compounds.

Objective: To measure the IC₅₀ value of an N-methyl carbamate inhibitor against AChE or BChE.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine). The product, thiocholine, reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured colorimetrically at ~412 nm. The rate of color production is proportional to enzyme activity.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) substrate solution

-

DTNB solution

-

Test N-methyl carbamate inhibitor at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the N-methyl carbamate inhibitor in the appropriate buffer.

-

Reaction Mixture: In each well of the microplate, add:

-

Phosphate buffer

-

DTNB solution

-

Enzyme solution (AChE or BChE)

-

Test inhibitor solution (or buffer for control)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution (ATCh or BTCh) to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Protocol: Analysis of N-methyl Carbamates in Food Matrices

High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection is a standard and highly sensitive method for quantifying N-methyl carbamate residues.[21][22][23]

Objective: To extract and quantify N-methyl carbamate residues from a food sample (e.g., fruit, vegetables).

Workflow:

Caption: Experimental workflow for N-methyl carbamate residue analysis.

Procedure:

-

Sample Preparation (QuEChERS Method): [21]

-

Weigh 15 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add QuEChERS extraction salts (e.g., 6 g magnesium sulfate, 1.5 g sodium acetate) and shake vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

-

Dispersive SPE Cleanup: [21]

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove organic acids, C18 to remove fats, and MgSO₄ to remove water).

-

Vortex for 2 minutes and then centrifuge.

-

Filter the final extract through a 0.45 µm filter into an HPLC vial.

-

-

HPLC Analysis (Post-Column Derivatization): [22]

-

Separation: Inject the extract onto a reversed-phase HPLC column (e.g., C8 or C18) to separate the different carbamate compounds.

-

Post-Column Reaction:

-

The column effluent is mixed with a strong base (e.g., NaOH) at an elevated temperature to hydrolyze the N-methyl carbamates, yielding methylamine.

-

This mixture then reacts with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[22]

-

-

Detection: The fluorescent derivatives are detected using a fluorescence detector set at the appropriate excitation (~330 nm) and emission (~450 nm) wavelengths.[22]

-

-

Quantification: The concentration of each carbamate is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Conclusion

N-methyl carbamates represent a classic example of how a single chemical scaffold can be leveraged for vastly different applications, from protecting food supplies to treating neurodegenerative diseases. Their core mechanism, the reversible inhibition of acetylcholinesterase, is both the source of their utility and their toxicity. For drug development professionals, the carbamate moiety remains a valuable pharmacophore, offering opportunities to design next-generation therapeutics for Alzheimer's disease and other conditions. For researchers in toxicology and environmental science, understanding their metabolic pathways, environmental fate, and potential for harm remains critical for ensuring human and ecological safety. Future research will likely focus on developing more target-selective carbamates with improved safety profiles and exploring novel therapeutic applications beyond cholinesterase inhibition.

References

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Carbaryl - Wikipedia [en.wikipedia.org]

- 4. CARBAMATE INSECTICIDES - Hazardous Agents | Haz-Map [haz-map.com]

- 5. epa.gov [epa.gov]

- 6. Carbamate insecticides [nies.go.jp]

- 7. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN85109417A - The preparation method of N-methylcarbamate - Google Patents [patents.google.com]

- 16. CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents [patents.google.com]

- 17. wikem.org [wikem.org]

- 18. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 19. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pickeringlabs.com [pickeringlabs.com]

- 22. agilent.com [agilent.com]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 3-Aminophenyl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate is a carbamate derivative with potential biological activities. Carbamates are a class of organic compounds that have garnered significant interest in drug discovery, notably as inhibitors of cholinesterases.[1] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential as a cholinesterase inhibitor and its cytotoxic effects on cultured cells. The provided methodologies are foundational for characterizing the compound's biological profile and assessing its therapeutic potential.

Chemical Information:

| Property | Value |

| IUPAC Name | (3-aminophenyl) N,N-dimethylcarbamate |

| Synonyms | This compound, Carbamic acid, N,N-dimethyl-, 3-aminophenyl ester |

| CAS Number | 19962-04-0 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Structure | |

| Data sourced from PubChem CID 29877[2] |

Mechanism of Action: Cholinesterase Inhibition

Carbamate compounds, such as this compound, are known to act as pseudo-irreversible inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts, which terminates the nerve impulse.[4] By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, leading to enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[3]

The inhibitory action involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme. This forms a carbamoylated enzyme intermediate that is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic process.[3]

Below is a diagram illustrating the cholinergic signaling pathway and the role of acetylcholinesterase inhibitors.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the colorimetric method developed by Ellman.[5]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduced rate of color formation.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

ATCI and BTCI Solutions (14 mM): Prepare fresh daily by dissolving the appropriate amount in deionized water.

-

Enzyme Solutions (AChE/BChE): Prepare stock solutions in phosphate buffer and dilute to the desired working concentration. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Test Compound Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

-

Assay Protocol (96-well plate format):

-

Set up the plate with the following controls and test samples in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL DMSO (or buffer).

-

Test Sample: 130 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL Test compound solution.

-

-

Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells.

-

Mix gently and pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to all wells except the blank.

-

Immediately start monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis.

Illustrative Data for Carbamate Compounds (Note: Data not for this compound):

| Compound | Target Enzyme | IC50 (µM) |

| Rivastigmine | AChE | ~71.1 |

| Carbamate Derivative A | BChE | ~1.60 |

| Carbamate Derivative B | AChE | ~38.9 |

| Data are representative and sourced from literature for other carbamate compounds.[6][7] |

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

-

Human cell line (e.g., SH-SY5Y neuroblastoma cells or HepG2 hepatoma cells)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

-

After 24 hours of incubation, remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Illustrative Cytotoxicity Data for Carbamate Compounds (Note: Data not for this compound):

| Compound | Cell Line | Exposure Time (h) | CC50 (µM) |

| Pirimicarb | CHO-K1 | 24 | >300 |

| Zineb | CHO-K1 | 24 | ~10-50 |

| Data are representative and sourced from literature for other carbamate compounds.[8] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Caption: General experimental workflow for in vitro characterization.

References

- 1. 3-(Dimethylamino)phenyl phenylcarbamate | C15H16N2O2 | CID 46080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H12N2O2 | CID 29877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Aminophenyl dimethylcarbamate in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate is a carbamate ester that, due to its structural motifs, holds potential relevance in neuroscience research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The carbamate functional group is a key feature of several clinically approved acetylcholinesterase (AChE) inhibitors, including rivastigmine. These inhibitors function by increasing the levels of the neurotransmitter acetylcholine in the brain, a strategy employed to alleviate cognitive symptoms. While primarily documented as a chemical intermediate in the synthesis of more complex molecules, its inherent structure warrants investigation into its own potential biological activity.

These application notes provide an overview of the potential use of this compound as a cholinesterase inhibitor, protocols for its synthesis and evaluation, and a discussion of its role as a building block for novel therapeutic agents.

Mechanism of Action: Cholinesterase Inhibition

Carbamate-based compounds, including potentially this compound, typically act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The mechanism involves the transfer of the carbamoyl group to a serine residue within the active site of the enzyme. This carbamoylation renders the enzyme inactive. The subsequent decarbamoylation process is significantly slower than the hydrolysis of acetylcholine, leading to a sustained inhibition of the enzyme and an increase in acetylcholine levels in the synaptic cleft.

Application as a Synthetic Intermediate

Current literature primarily highlights the role of this compound as a synthon in the development of more potent and selective cholinesterase inhibitors and other neurologically active compounds. Its amino group provides a reactive handle for the attachment of various pharmacophores, enabling the creation of hybrid molecules with multi-target therapeutic potential.

Representative Synthetic Protocol: Synthesis of a Rivastigmine Analog

This protocol outlines a general procedure for using this compound as a building block. In one study, it was used to synthesize rivastigmine hybrids with potential antioxidant properties.

Materials:

-

This compound

-

Carboxylic acid of interest (e.g., a compound with antioxidant properties)

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dry Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Dissolve 1.2 mmol of this compound and 1.2 mmol of the desired carboxylic acid in dry DMF under a nitrogen atmosphere.

-

Add DCC (1.2 mmol) and NHS (1.2 mmol) to the reaction mixture.

-

Stir the mixture at 60°C for 6 hours, then continue stirring at room temperature for 15 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the N,N'-dicyclohexylurea (DCU) precipitate.

-

Remove the DMF under high vacuum.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product using column chromatography.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer to each well.

-

Add various concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control (a known AChE inhibitor like physostigmine).

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Protocol 2: In Vivo Cholinesterase Inhibition Assessment in Brain Tissue

This protocol describes a general method for assessing the ability of a compound to inhibit cholinesterase activity in the brain of a model organism.

Materials:

-

Test animals (e.g., mice or rats)

-

This compound formulated for in vivo administration

-

Anesthesia

-

Tissue homogenization buffer

-

Centrifuge

-

Reagents for Ellman's assay (as described in Protocol 1)

Procedure:

-

Dosing:

-

Administer this compound to the test animals at various doses. Include a vehicle control group.

-

-

Tissue Collection:

-

At a predetermined time point after administration, euthanize the animals under anesthesia.

-

Rapidly dissect the brain tissue (e.g., cortex or hippocampus).

-

-

Tissue Homogenization:

-

Homogenize the brain tissue in ice-cold buffer.

-

Centrifuge the homogenate to obtain a supernatant containing the cholinesterase enzymes.

-

-

Cholinesterase Activity Assay:

-

Perform the Ellman's assay on the brain tissue supernatant as described in Protocol 1 to determine the level of cholinesterase activity.

-

-

Data Analysis:

-

Compare the cholinesterase activity in the brains of the treated animals to that of the control group to determine the percentage of inhibition for each dose.

-

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the cholinesterase inhibitory activity of this compound. Researchers are encouraged to perform the assays described above to determine these values. The table below is provided as a template for summarizing such data once obtained.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | AChE | TBD | TBD | TBD |

| This compound | BChE | TBD | TBD | TBD |

| Reference Inhibitor | AChE | Value | Value | Type |

TBD: To Be Determined

Conclusion

This compound is a valuable chemical entity in the field of neuroscience drug discovery, primarily serving as a versatile building block for the synthesis of novel compounds targeting cholinesterases and other neurological pathways. While its own biological activity as a cholinesterase inhibitor has not been extensively characterized, its carbamate structure suggests potential in this area. The provided protocols offer a framework for researchers to investigate the inhibitory potency of this compound and to utilize it in the design and synthesis of next-generation therapeutics for neurological disorders.

"3-Aminophenyl dimethylcarbamate" as a research tool in pharmacology

Application Notes and Protocols for 3-Aminophenyl dimethylcarbamate

Disclaimer: Publicly available scientific literature for "this compound" (CAS: 19962-04-0) is limited.[1] The following application notes and protocols are based on the inferred pharmacological activity of this compound as a cholinesterase inhibitor, derived from its chemical structure which features a dimethylcarbamate moiety.[2][3][4] This carbamate group is a well-established pharmacophore for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] The provided data and protocols are representative of this class of compounds and should be adapted and validated for specific experimental setups.

I. Introduction

This compound is a carbamate derivative expected to function as a pseudo-irreversible inhibitor of cholinesterases.[4][5] Carbamate inhibitors act by carbamoylating a serine residue within the active site of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh).[3][6] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing and prolonging cholinergic neurotransmission.[5][7]

Due to this mechanism, this compound can be a valuable research tool for:

-

Investigating the role of the cholinergic system in various physiological and pathological processes.

-

Screening for novel therapeutic agents targeting neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic signaling is a key strategy.[2][3]

-

Studying the kinetics and mechanisms of enzyme inhibition.[8]

II. Potential Applications in Pharmacological Research

-

In Vitro Enzyme Kinetics: Characterizing the inhibitory potency (IC50) and mechanism of action against purified AChE and BChE.

-

Cell-Based Assays: Investigating the effects on cholinergic signaling in neuronal cell lines (e.g., SH-SY5Y human neuroblastoma cells).[9][10]

-

Ex Vivo Tissue Preparations: Studying the modulation of synaptic transmission and plasticity in brain slices (e.g., hippocampus).

-

In Vivo Animal Models: Assessing the effects on cognition, memory, and behavior in models of cholinergic dysfunction.

III. Quantitative Data Summary

The following tables present representative quantitative data that might be obtained when characterizing a novel carbamate-based cholinesterase inhibitor like this compound.

Table 1: In Vitro Cholinesterase Inhibition

| Enzyme Source | Compound | IC50 (nM) | Ki (nM) | Hill Slope |

| Human recombinant AChE | This compound | 75.2 | 48.5 | 0.98 |

| Human recombinant BChE | This compound | 150.8 | 97.3 | 1.02 |

| Donepezil (Control) | This compound | 10.5 | 6.8 | 1.01 |

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are crucial for determining the potency of the inhibitor.

Table 2: Effect on Long-Term Potentiation (LTP) in Hippocampal Slices

| Treatment Group | Concentration | % Increase in fEPSP Slope (60 min post-tetanus) |

| Control (aCSF) | N/A | 155 ± 8% |

| This compound | 100 nM | 185 ± 10% |

| This compound | 1 µM | 210 ± 12% |

fEPSP (field excitatory postsynaptic potential) slope is a measure of synaptic strength. An increase in the fEPSP slope after high-frequency stimulation (tetanus) is indicative of LTP, a cellular correlate of learning and memory.

IV. Experimental Protocols

Protocol 1: In Vitro Determination of AChE Inhibition using Ellman's Assay

This protocol describes a colorimetric method to determine the in vitro potency of this compound in inhibiting AChE.[6][7]

A. Materials and Reagents

-

Purified human recombinant acetylcholinesterase (AChE)

-

This compound

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

96-well microplate

-

Microplate reader

B. Procedure

-

Reagent Preparation:

-

Assay Setup (in a 96-well plate):

-

Add 20 µL of phosphate buffer to the "blank" wells.

-

Add 20 µL of the various dilutions of this compound or a reference inhibitor to the "inhibitor" wells.

-

Add 20 µL of buffer to the "control" wells (for 100% enzyme activity).

-

-

Pre-incubation:

-